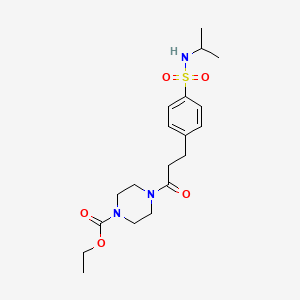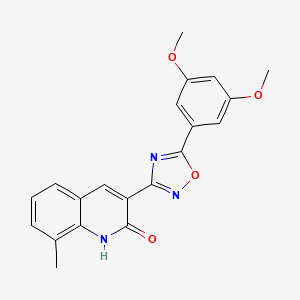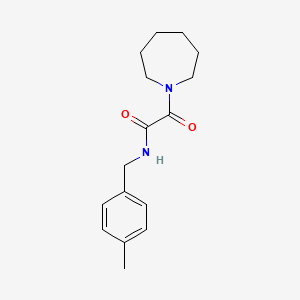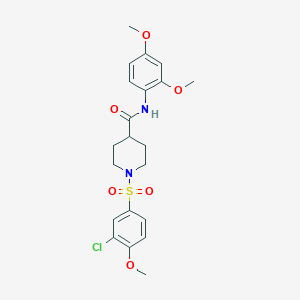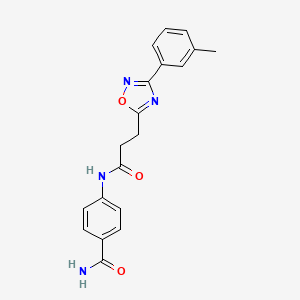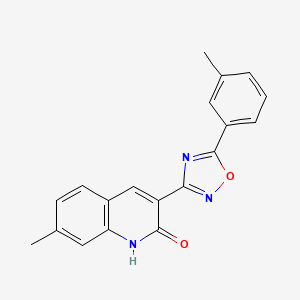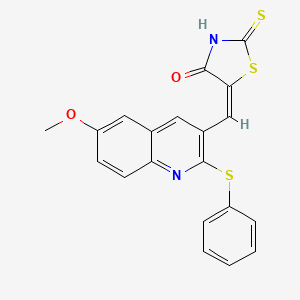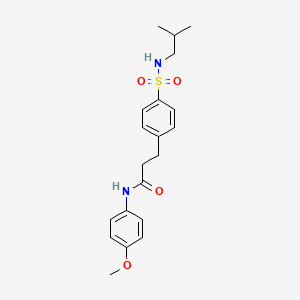
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as MLN8054, is a chemical compound that has been studied extensively in the field of cancer research. It belongs to the class of small molecule inhibitors that target the Aurora A kinase, an enzyme that plays a crucial role in cell division and proliferation.
Wirkmechanismus
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide inhibits the activity of the Aurora A kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell division and proliferation. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide also causes abnormal spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to radiation therapy and other chemotherapeutic agents. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a research tool is its high specificity for the Aurora A kinase, which allows for the study of the kinase's role in cell division and proliferation. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Several future directions for research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide are possible. One direction is to investigate the potential of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a cancer therapeutic agent in clinical trials. Another direction is to study the effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide on other cellular processes, such as DNA damage repair and apoptosis. Additionally, the development of new analogs of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide with improved solubility and potency may be a promising avenue for future research.
Synthesemethoden
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminophenylsulfamide using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 4-(tert-butyldimethylsilyloxy)phenylsulfamide. The next step involves the reaction of the protected amine with 4-methoxybenzyl bromide in the presence of potassium carbonate to yield 4-(4-methoxybenzyl)-N-(4-tert-butyldimethylsilyloxyphenyl)sulfamide. The final step involves the removal of the TBDMS group using tetra-n-butylammonium fluoride (TBAF) to yield 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential as a cancer therapeutic agent. The Aurora A kinase, the target of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, is overexpressed in many types of cancer and is associated with poor prognosis. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and to other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)14-21-27(24,25)19-11-4-16(5-12-19)6-13-20(23)22-17-7-9-18(26-3)10-8-17/h4-5,7-12,15,21H,6,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRNCZIHDYVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

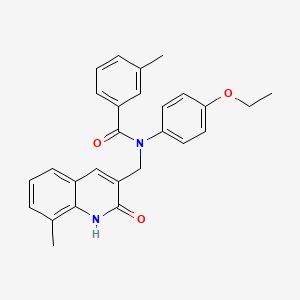
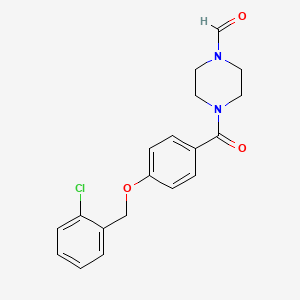
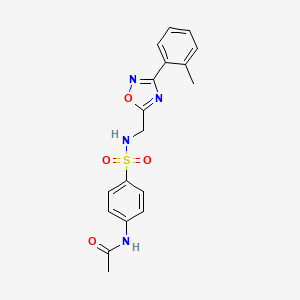
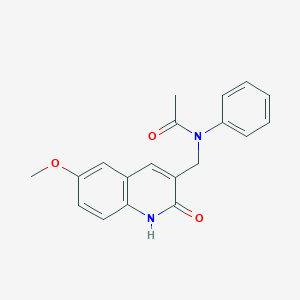
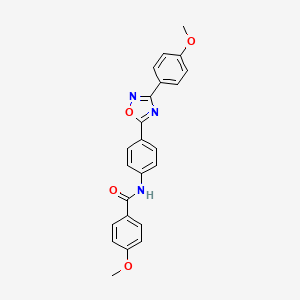
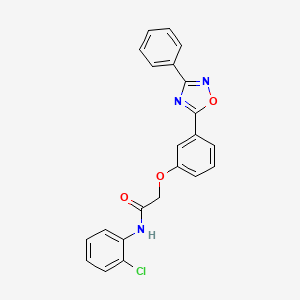
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
